

# N-Nitroso-DL-proline-d3 (CAS: 65807-08-1): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Nitroso-DL-proline-d3	
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## Introduction

**N-Nitroso-DL-proline-d3** is the deuterium-labeled form of N-Nitroso-DL-proline, a nitrosoamino acid. Its primary application in research and drug development is as an internal standard for the accurate quantification of N-Nitrosoproline in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5] The stable isotope label allows for differentiation from the endogenous, unlabeled analyte, correcting for variations in sample preparation and instrument response. While N-Nitrosoproline itself has been studied for its biological activities, including potential oncogenic effects under specific conditions, the deuterated form is principally a tool for analytical chemistry.[6][7][8] This guide provides an indepth overview of its chemical properties, synthesis, analytical applications, and relevant biological context.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **N-Nitroso-DL-proline-d3** is presented in the table below.



Property	Value	
CAS Number	65807-08-1	
Molecular Formula	C5H5D3N2O3	
Molecular Weight	147.15 g/mol	
IUPAC Name	2,5,5-trideuterio-1-nitrosopyrrolidine-2-carboxylic acid	
Synonyms	1-Nitroso-DL-proline-d3, NSC 109546-d3	
Appearance	Not specified (typically a solid)	
Storage Temperature 2-8°C for long-term storage[5]		

# **Synthesis**

A detailed, verified experimental protocol for the synthesis of **N-Nitroso-DL-proline-d3** is not readily available in the public domain. However, a plausible synthetic route can be devised based on established methods for the deuteration of proline and the nitrosation of amino acids. This involves a two-step process:

- Deuteration of DL-Proline: The first step is the introduction of deuterium atoms into the DL-proline molecule. Several methods for the deuteration of amino acids have been described, often involving catalysis in the presence of a deuterium source like D<sub>2</sub>O.[6][9]
- Nitrosation of Deuterated DL-Proline: The resulting DL-proline-d3 is then subjected to nitrosation to introduce the nitroso group (-N=O) at the nitrogen atom of the pyrrolidine ring.

## **Experimental Protocol: A Proposed Synthesis**

The following protocol is a composite based on published methods for the synthesis of unlabeled N-nitroso-L-proline and general nitrosation procedures.[10][11][12][13] Note: This is a proposed method and should be optimized and validated in a laboratory setting.

Part 1: Deuteration of DL-Proline (Conceptual)



A method for direct deuteration of amino acids using a Platinum on carbon (Pt/C) catalyst in D<sub>2</sub>O at elevated temperatures has been reported and could be adapted for DL-proline.[6]

- Materials: DL-Proline, Platinum on carbon (Pt/C), Deuterium oxide (D₂O), 2-Propanol.
- Procedure:
  - In a high-pressure vessel with a Teflon liner, combine DL-proline, Pt/C catalyst, 2-propanol, and D<sub>2</sub>O.
  - Seal the vessel and heat to a specified temperature (e.g., 200°C) for a designated time (e.g., 24 hours) with stirring.
  - After cooling, the reaction mixture would be filtered to remove the catalyst.
  - The deuterated DL-proline-d3 would be isolated by evaporation of the solvent. The degree of deuteration should be confirmed by NMR spectroscopy.

#### Part 2: Nitrosation of DL-Proline-d3

This part of the protocol is adapted from the synthesis of N-nitroso-L-proline using nitrosyl tetrafluoroborate.[10]

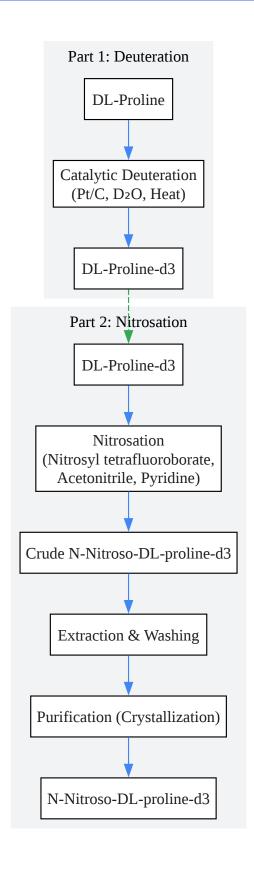
- Materials: DL-proline-d3, Nitrosyl tetrafluoroborate, dry Acetonitrile, Pyridine, Ethyl acetate, Anhydrous sodium sulfate, Saturated sodium chloride solution, Hydrochloric acid.
- Procedure:
  - Cool a suspension of nitrosyl tetrafluoroborate in dry acetonitrile.
  - With vigorous stirring, add DL-proline-d3 over a period of 10 minutes.
  - Add a solution of pyridine in acetonitrile over 15 minutes.
  - Continue stirring for one hour.
  - Concentrate the reaction mixture to dryness under reduced pressure.



- Extract the residue with ethyl acetate.
- Wash the combined ethyl acetate extracts with a slightly acidified saturated sodium chloride solution.
- Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and concentrate to dryness at room temperature under reduced pressure.
- The resulting N-Nitroso-DL-proline-d3 can be further purified by crystallization.

## **Logical Workflow for Synthesis**





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Caption: Proposed two-stage synthesis of N-Nitroso-DL-proline-d3.



## **Analytical Applications**

The primary role of **N-Nitroso-DL-proline-d3** is as an internal standard in quantitative analytical methods, particularly for the determination of N-Nitrosoproline.[1][2][3][4][5]

# Experimental Protocol: Quantification of N-Nitrosoproline in a Biological Matrix using GC-MS and N-Nitroso-DL-proline-d3 as an Internal Standard

This protocol is based on a published method for the analysis of N-nitrosoproline in human urine.[1]

- 1. Sample Preparation and Extraction:
- Materials: Urine sample, N-Nitroso-DL-proline-d3 (as internal standard), reversed-phase solid-phase extraction (RP-SPE) cartridges, polymeric weak anion exchange (WAX-SPE) cartridges, appropriate solvents for SPE.
- Procedure:
  - Spike a known volume of the urine sample with a known amount of N-Nitroso-DLproline-d3 solution.
  - Acidify the urine sample.
  - Perform solid-phase extraction using RP-SPE followed by WAX-SPE to isolate the organic acids, including N-Nitrosoproline and the internal standard.
  - Elute the analytes from the SPE cartridges.
  - Dry the eluent under a stream of nitrogen.
- 2. Derivatization:
- Materials: N,N-diisopropylethylamine (DIPEA), pentafluorobenzyl bromide (PFBBr).
- Procedure:



- To the dried sample residue, add a solution of DIPEA and PFBBr.
- Heat the mixture (e.g., at 65°C for 3 hours) to form the pentafluorobenzyl ester derivatives
  of N-Nitrosoproline and its deuterated internal standard.
- Dry the derivatized sample under nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., isooctane) for GC-MS analysis.

#### 3. GC-MS Analysis:

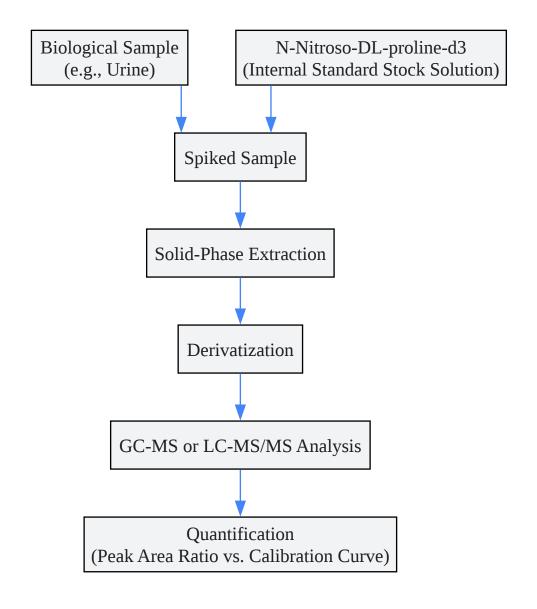
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Typical Parameters:
  - Column: A suitable capillary column for the separation of the derivatized analytes.
  - Injection Mode: Splitless.
  - Oven Temperature Program: An optimized temperature gradient to ensure separation.
  - Ionization Mode: Electron Ionization (EI).
  - MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Monitor characteristic ions for both the derivatized N-Nitrosoproline and N-Nitroso-DL-proline-d3.

#### Quantification:

- Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of N-Nitrosoproline and a fixed concentration of the N-Nitroso-DL-prolined3 internal standard.
- The concentration of N-Nitrosoproline in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Workflow for Use as an Internal Standard





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Caption: Workflow for the use of **N-Nitroso-DL-proline-d3** as an internal standard.

# **Biological Activity and Safety**

While the deuterated form is primarily used as an analytical standard, the biological activity of its unlabeled counterpart, N-Nitrosoproline, is of interest.

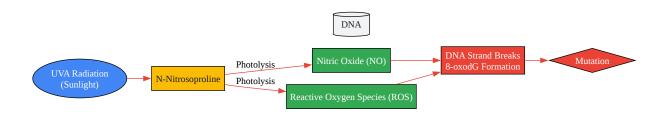
Oncogenic Potential: The carcinogenicity of N-Nitrosoproline has been a subject of
investigation. An IARC evaluation in 1978 concluded that an evaluation of its carcinogenicity
could not be made based on the available data.[14] However, subsequent research has
indicated that N-Nitrosoproline can exhibit mutagenic and DNA-damaging effects when



exposed to UVA radiation (sunlight).[7] This is proposed to occur through the photolytic generation of nitric oxide (NO) and reactive oxygen species (ROS), which can then lead to DNA strand breaks and the formation of mutagenic lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[7]

Mechanism of N-Nitroso Compound Carcinogenicity: Generally, N-nitroso compounds are
considered carcinogenic because they can form electrophilic alkylating agents, either
through spontaneous decomposition or metabolic activation.[15][16] These reactive
intermediates can then react with DNA, forming adducts that can lead to mutations and the
initiation of carcinogenesis if not repaired.[15]

# Proposed Signaling Pathway for N-Nitrosoproline-Induced DNA Damage (under UVA irradiation)



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Caption: Proposed mechanism of N-Nitrosoproline-induced DNA damage under UVA exposure.

Safety Precautions: As with all N-nitroso compounds, **N-Nitroso-DL-proline-d3** should be handled with care in a laboratory setting, using appropriate personal protective equipment, as nitrosamines as a class are considered potentially carcinogenic. A material safety data sheet (MSDS) should be consulted for detailed handling and safety information.

## Conclusion

**N-Nitroso-DL-proline-d3** is an essential tool for analytical scientists, particularly in the fields of food safety, environmental analysis, and pharmaceutical quality control. Its use as an internal



standard enables the reliable and accurate quantification of N-Nitrosoproline. While the biological activity of N-Nitrosoproline itself warrants consideration, the primary utility of the deuterated analog lies in its ability to improve the quality of analytical data. The provided protocols and workflows offer a comprehensive technical overview for researchers and professionals working with this compound.

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